Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that belongs to the class of chromeno-pyrrol derivatives This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrol ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of the chromeno ring system, followed by the introduction of the pyrrol moiety through cyclization reactions. The final step often involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[7-chloro-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Methyl 4-[3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Uniqueness
Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds. Its combination of a chromeno ring, pyrrol ring, and benzoate ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H13NO5 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
methyl 4-(3,9-dioxo-1,2-dihydrochromeno[2,3-c]pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C19H13NO5/c1-24-19(23)11-8-6-10(7-9-11)15-14-16(21)12-4-2-3-5-13(12)25-17(14)18(22)20-15/h2-9,15H,1H3,(H,20,22) |
InChI Key |
LIFHREIJBPRQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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